molecular formula C11H13FO4 B13365728 Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate CAS No. 1151564-10-1

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B13365728
CAS No.: 1151564-10-1
M. Wt: 228.22 g/mol
InChI Key: UFOJVKDQQSPGAC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate is an organic compound that features a fluoro-substituted aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid.

    Reduction: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.

Comparison with Similar Compounds

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate can be compared with other similar compounds such as:

  • Ethyl 2-(2-chloro-3-methoxyphenyl)-2-hydroxyacetate
  • Ethyl 2-(2-bromo-3-methoxyphenyl)-2-hydroxyacetate
  • Ethyl 2-(2-iodo-3-methoxyphenyl)-2-hydroxyacetate

These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects.

Properties

CAS No.

1151564-10-1

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H13FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6,10,13H,3H2,1-2H3

InChI Key

UFOJVKDQQSPGAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)OC)F)O

Origin of Product

United States

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